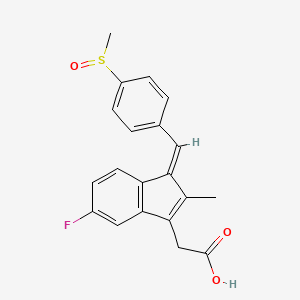

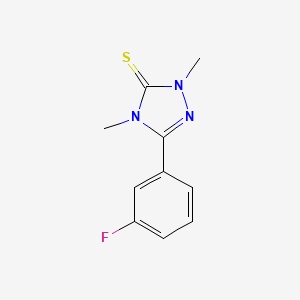

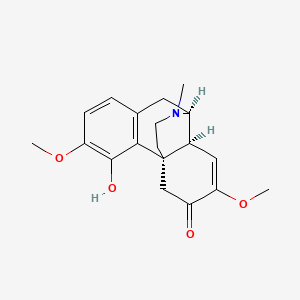

![molecular formula C27H32N2O7S B1681869 (Z)-but-2-enedioic acid;[5-[2-(dimethylamino)ethyl]-8-methyl-2-(4-methylphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate CAS No. 150591-06-3](/img/structure/B1681869.png)

(Z)-but-2-enedioic acid;[5-[2-(dimethylamino)ethyl]-8-methyl-2-(4-methylphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-but-2-enedioic acid;[5-[2-(dimethylamino)ethyl]-8-methyl-2-(4-methylphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate is a calcium channel antagonist known for its antithrombotic effects. It is a derivative of 1,5-benzothiazepine and has been studied for its potential therapeutic applications in various medical conditions, particularly those related to blood flow and platelet aggregation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-but-2-enedioic acid;[5-[2-(dimethylamino)ethyl]-8-methyl-2-(4-methylphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate involves several steps:

Starting Material: The synthesis begins with p-toluidine, which reacts with in situ generated thiocyanogen to form aminobenzothiazole.

Hydrolysis: The aminobenzothiazole undergoes basic hydrolysis to yield 2-amino-5-methylthiophenol.

Reaction with Aryl Glycidic Ester: This compound reacts with an aryl glycidic ester to produce a racemic threo-amino ester.

Resolution: The ester group is hydrolyzed, and the resultant amino acid is resolved using D-(4-hydroxyphenyl)glycine methyl ester.

Cyclization: The amino acid enantiomer is cyclized to form a lactam by heating in xylene with azeotropic removal of water.

N-Alkylation: The benzothiazepinone undergoes N-alkylation with 2-(dimethylamino)ethyl chloride.

Esterification: The secondary alcohol is esterified with acetic anhydride, and the final compound is isolated as the maleate salt.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction times to achieve the desired product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazepine ring.

Reduction: Reduction reactions can occur at the carbonyl group in the benzothiazepine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dimethylaminoethyl side chain.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the benzothiazepine ring.

Substitution: Substituted derivatives with modified side chains.

Aplicaciones Científicas De Investigación

Chemistry: Used as a model compound to study calcium channel antagonism and its effects on chemical reactions.

Biology: Investigated for its effects on platelet aggregation and blood flow, making it a valuable tool in cardiovascular research.

Medicine: Potential therapeutic agent for conditions related to blood clotting and circulation, such as thrombosis and ischemia

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug synthesis and testing.

Mecanismo De Acción

(Z)-but-2-enedioic acid;[5-[2-(dimethylamino)ethyl]-8-methyl-2-(4-methylphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate exerts its effects by selectively inhibiting calcium channels, which play a crucial role in various physiological processes. By blocking these channels, this compound reduces calcium influx into cells, leading to decreased platelet aggregation and improved blood flow. The compound also has a unique action on limb blood flow, selectively suppressing sympathetic nerve activity without significantly affecting arterial pressure .

Comparación Con Compuestos Similares

(Z)-but-2-enedioic acid;[5-[2-(dimethylamino)ethyl]-8-methyl-2-(4-methylphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate is structurally similar to other 1,5-benzothiazepine derivatives, such as diltiazem. it has unique properties that distinguish it from these compounds:

Diltiazem: Another calcium channel antagonist, but with different enantiomeric configuration and potency.

Clentiazem: A derivative of diltiazem with similar calcium channel blocking properties but different pharmacokinetic profiles.

Ticlopidine: An antiplatelet agent with a different mechanism of action, primarily affecting cAMP levels

These comparisons highlight the unique combination of calcium channel antagonism and antithrombotic effects of this compound, making it a valuable compound for research and potential therapeutic applications.

Propiedades

Número CAS |

150591-06-3 |

|---|---|

Fórmula molecular |

C27H32N2O7S |

Peso molecular |

528.6 g/mol |

Nombre IUPAC |

(Z)-but-2-enedioic acid;[5-[2-(dimethylamino)ethyl]-8-methyl-2-(4-methylphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate |

InChI |

InChI=1S/C23H28N2O3S.C4H4O4/c1-15-6-9-18(10-7-15)22-21(28-17(3)26)23(27)25(13-12-24(4)5)19-11-8-16(2)14-20(19)29-22;5-3(6)1-2-4(7)8/h6-11,14,21-22H,12-13H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

Clave InChI |

KILCEIIRMKHOSB-BTJKTKAUSA-N |

SMILES |

CC1=CC=C(C=C1)C2C(C(=O)N(C3=C(S2)C=C(C=C3)C)CCN(C)C)OC(=O)C.C(=CC(=O)O)C(=O)O |

SMILES isomérico |

CC1=CC=C(C=C1)C2C(C(=O)N(C3=C(S2)C=C(C=C3)C)CCN(C)C)OC(=O)C.C(=C\C(=O)O)\C(=O)O |

SMILES canónico |

CC1=CC=C(C=C1)C2C(C(=O)N(C3=C(S2)C=C(C=C3)C)CCN(C)C)OC(=O)C.C(=CC(=O)O)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

TA993 maleate, TA993, TA-993, TA 993 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

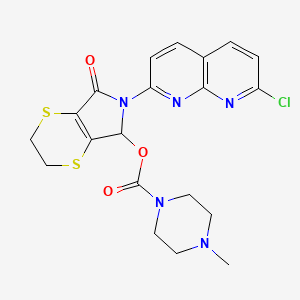

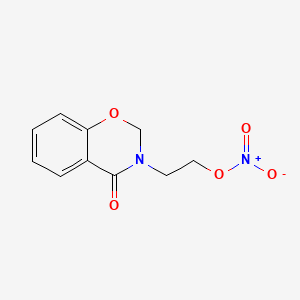

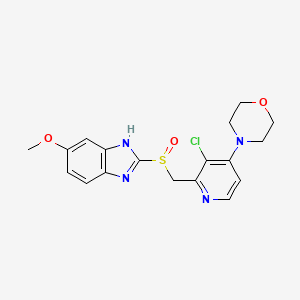

![2,5-Bis[[bis(2-chloroethyl)amino]methyl]hydroquinone](/img/structure/B1681808.png)